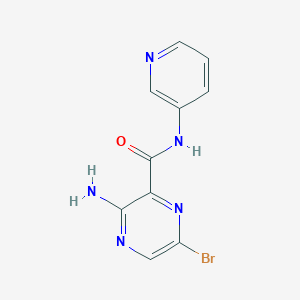
2-benzyl-4-(4-pyridyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-4-(4-pyridyl)thiazole is a heterocyclic compound that features both a thiazole and a pyridine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyridines are six-membered rings with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(4-pyridyl)thiazole typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a haloketone under acidic conditions . The resulting thiazole derivative can then be coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyl-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-benzyl-4-(4-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 2-benzyl-4-(4-pyridyl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Similar structure but lacks the pyridine ring.
Thiazolylpyridine: Similar but may have different substituents on the rings.
Pyridylthiazole: Another variant with different positioning of the rings.
Uniqueness
2-benzyl-4-(4-pyridyl)thiazole is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103317-11-9 |
|---|---|
Molekularformel |
C15H12N2S |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
2-benzyl-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)10-15-17-14(11-18-15)13-6-8-16-9-7-13/h1-9,11H,10H2 |
InChI-Schlüssel |
PZMNUBLMVHPYKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl(dimethyl)[(1-pentylprop-2-ynyl)oxy]silane](/img/structure/B8525486.png)

![2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl-](/img/structure/B8525493.png)



![[6-(Dimethoxymethyl)-2-methoxypyridin-3-yl]methanol](/img/structure/B8525517.png)


![4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8525544.png)



